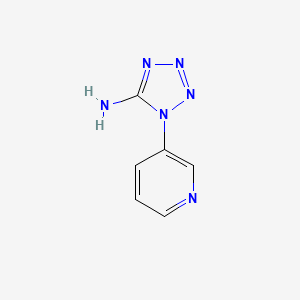![molecular formula C10H14ClNS B2794333 1-(Thiophen-3-yl)-2-azaspiro[3.3]heptane hydrochloride CAS No. 1955519-96-6](/img/structure/B2794333.png)
1-(Thiophen-3-yl)-2-azaspiro[3.3]heptane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(Thiophen-3-yl)-2-azaspiro[3.3]heptane hydrochloride” is a chemical compound with the CAS Number: 1986337-29-4 . It has a molecular weight of 133.62 . The IUPAC name for this compound is 1-azaspiro[3.3]heptane hydrochloride .
Synthesis Analysis
The synthesis of thiophene-based compounds involves various strategies, including nickel- and palladium-based protocols . These strategies include nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings . These methods are known for the synthesis of functionalized regioregular polythiophenes .Molecular Structure Analysis
The InChI code for “1-(Thiophen-3-yl)-2-azaspiro[3.3]heptane hydrochloride” is 1S/C6H11N.ClH/c1-2-6(3-1)4-5-7-6;/h7H,1-5H2;1H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The synthesis of thiophene-based compounds involves various chemical reactions, including Kumada catalyst-transfer polycondensation, deprotonative cross-coupling polycondensation, Suzuki–Miyaura and Migita–Kosugi–Stille couplings . These reactions are catalyzed by nickel and palladium .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a melting point of 135-136 degrees . and 97% .科学的研究の応用
Bioisostere for Piperidine
1-Azaspiro[3.3]heptane: has been validated biologically as a bioisostere of piperidine . This means it can mimic the biological properties of piperidine, which is often used in pharmaceuticals. The compound’s incorporation into drugs like Bupivacaine, instead of the piperidine fragment, has resulted in new patent-free analogues with high activity.
Conjugated Polymers for Electronics
Thiophene-based conjugated polymers are significant in the field of electronics due to their exceptional optical and conductive properties . The thiophene moiety in “1-(Thiophen-3-yl)-2-azaspiro[3.3]heptane hydrochloride” could potentially be utilized in the design and synthesis of novel polymers for electronic devices.
Optoelectronic Applications
The same properties that make thiophene-based polymers valuable in electronics also apply to optoelectronics . These polymers are used in devices that convert electrical signals into photon signals and vice versa, and the subject compound could play a role in developing new materials for these applications.
Medicinal Chemistry
In medicinal chemistry, spiro compounds like 1-Azaspiro[3.3]heptane are used as 3D-shaped scaffolds . They can mimic the mono-, meta-, and para-substituted benzene rings in drugs, which is crucial for the drug’s ability to bind to its target.
Anesthetic Drug Development
As mentioned earlier, the compound’s use in creating a new version of Bupivacaine suggests its potential in developing other anesthetic drugs . Researchers can modify the core structure to produce analogues with varying potency and duration of action.
Catalysis
Thiophene derivatives are known to be involved in catalytic processes . The subject compound could be explored for its potential as a catalyst in chemical reactions, possibly offering a new pathway to synthesize complex molecules.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound include H302, H315, H319, and H335 , suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation.
将来の方向性
While the specific future directions for “1-(Thiophen-3-yl)-2-azaspiro[3.3]heptane hydrochloride” are not mentioned in the search results, thiophene-based compounds have been the focus of research due to their exceptional optical and conductive properties . They have potential applications in electronic and optoelectronic devices , suggesting that future research may continue to explore these applications.
作用機序
Target of Action
The primary target of 1-(Thiophen-3-yl)-2-azaspiro[3It’s structurally similar to piperidine , a compound known to interact with various receptors in the nervous system .
Mode of Action
The exact mode of action of 1-(Thiophen-3-yl)-2-azaspiro[3Its structural similarity to piperidine suggests that it might interact with its targets in a similar manner .
Biochemical Pathways
The specific biochemical pathways affected by 1-(Thiophen-3-yl)-2-azaspiro[3Compounds with similar structures have been shown to influence various biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(Thiophen-3-yl)-2-azaspiro[3Its molecular weight of 21574 g/mol suggests that it could potentially have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed .
Result of Action
The molecular and cellular effects of 1-(Thiophen-3-yl)-2-azaspiro[3Structurally similar compounds have been shown to have high activity when incorporated into certain drugs .
特性
IUPAC Name |
3-thiophen-3-yl-2-azaspiro[3.3]heptane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS.ClH/c1-3-10(4-1)7-11-9(10)8-2-5-12-6-8;/h2,5-6,9,11H,1,3-4,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISILFHZBSSMOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNC2C3=CSC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B2794251.png)
![3-(4-Bromophenyl)-8-((2,5-dimethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2794253.png)
![1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(tetrahydrofuran-2-yl)ethan-1-one](/img/structure/B2794254.png)
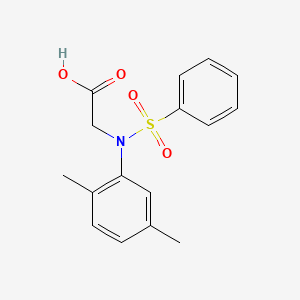
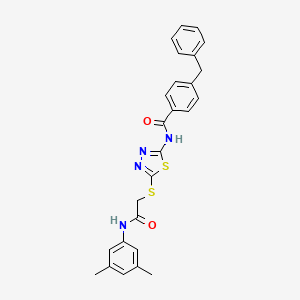

![1-benzoyl-6'-chloro-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2794260.png)
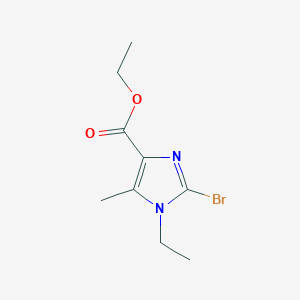

![2-amino-3-[(E)-{[1-(prop-2-en-1-yloxy)naphthalen-2-yl]methylidene}amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2794263.png)
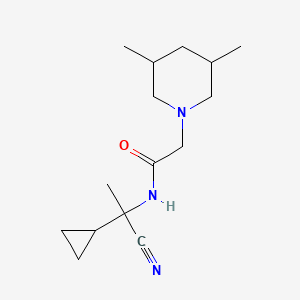
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2794265.png)
![2-(4-methyl-1,4-diazepan-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2794267.png)
